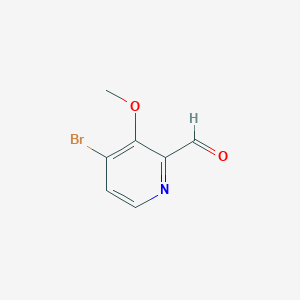

4-Bromo-3-methoxypicolinaldehyde

Description

BenchChem offers high-quality 4-Bromo-3-methoxypicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-methoxypicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNHNIUNSQCXNNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40856821 | |

| Record name | 4-Bromo-3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289070-32-1 | |

| Record name | 4-Bromo-3-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40856821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

medicinal chemistry applications of 3-methoxypicolinaldehyde derivatives

Executive Summary

This technical guide provides an in-depth analysis of 3-methoxypicolinaldehyde (3-methoxy-2-pyridinecarboxaldehyde; CAS: 1849-53-2) as a versatile scaffold in medicinal chemistry. Unlike simple benzaldehyde analogs, the positioning of the methoxy group ortho to the pyridine nitrogen and adjacent to the aldehyde creates a unique electronic and steric environment. This guide focuses on its two primary applications: (1) as a precursor for

Chemical Architecture & Significance

The 3-methoxypicolinaldehyde scaffold is defined by a pyridine ring substituted with a formyl group at C2 and a methoxy group at C3.

-

Chelation Potential: The N-heterocyclic nitrogen (N1) and the formyl oxygen (or its Schiff base derivative) form a bidentate or tridentate pocket. The C3-methoxy group exerts an electron-donating effect (+M), increasing the basicity of the pyridine nitrogen, which modulates metal binding affinity (

)—a critical parameter for metallodrugs. -

Steric Influence: The C3-methoxy group introduces steric bulk near the chelation site, which can enhance selectivity for specific metal ions (e.g., Cu(II) vs. Fe(II)) by distorting the coordination geometry.

Application I: Anticancer Metallodrugs (Thiosemicarbazones)[1][2][3]

The most impactful application of 3-methoxypicolinaldehyde is the synthesis of Thiosemicarbazones (TSCs) . These derivatives belong to the class of

Mechanism of Action: The "Double-Punch" Effect

These ligands act as "pro-drugs" that become active upon coordinating with transition metals in vivo.

-

Iron Depletion: The free ligand chelates intracellular iron, inhibiting Ribonucleotide Reductase (RNR) , the enzyme responsible for converting ribonucleotides to deoxyribonucleotides (dNTPs). This halts DNA synthesis (S-phase arrest).

-

ROS Generation: The ligand forms a redox-active complex with Copper (Cu). The Cu(II)-TSC complex undergoes intracellular reduction to Cu(I), generating reactive oxygen species (ROS) via Fenton-like chemistry, leading to mitochondrial damage and apoptosis.

Experimental Protocol: Synthesis of 3-Methoxypicolinaldehyde Thiosemicarbazone

-

Objective: Synthesize the tridentate N,N,S-ligand (HL).

-

Reagents: 3-Methoxypicolinaldehyde (1.0 eq), Thiosemicarbazide (1.0 eq), Ethanol (Abs.), Glacial Acetic Acid (cat.).

Step-by-Step Methodology:

-

Dissolution: Dissolve 3-methoxypicolinaldehyde (137 mg, 1 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

-

Addition: Add thiosemicarbazide (91 mg, 1 mmol) directly to the solution.

-

Catalysis: Add 2–3 drops of glacial acetic acid. The acid catalyzes the protonation of the carbonyl oxygen, facilitating nucleophilic attack.

-

Reflux: Heat the mixture to reflux (

C) for 3–5 hours.-

Self-Validation Check: The solution should shift from clear/pale yellow to a deeper yellow or precipitate a solid. Monitor via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

) should disappear.

-

-

Isolation: Cool to room temperature. If a precipitate forms, filter under vacuum. If not, reduce solvent volume by 50% and cool to

C. -

Purification: Recrystallize from hot ethanol.

-

Characterization:

-

H NMR (DMSO-

-

H NMR (DMSO-

Visualization: Signaling Pathway

The following diagram illustrates the dual mechanism of action for the copper complex of the derivative.

Figure 1: Mechanism of Action for Copper-Thiosemicarbazone Complexes. The ligand acts as an ionophore, transporting copper intracellularly to generate cytotoxic ROS.

Application II: Fused Heterocycles (CNS Targets)

3-Methoxypicolinaldehyde is a prime substrate for the Groebke-Blackburn-Bienaymé (GBB) reaction or direct condensation to form Imidazo[1,5-a]pyridines . These scaffolds are isosteric with indole and are privileged structures in designing ligands for benzodiazepine receptors and aromatase inhibitors.

Synthetic Utility: Imidazo[1,5-a]pyridine Formation

The aldehyde group at C2 and the nitrogen at N1 allow for a cyclization reaction with an isonitrile and an amine.

-

Reaction: 3-Methoxypicolinaldehyde + Amine (

) + Isonitrile ( -

Significance of 3-Methoxy: The substituent at position 3 of the pyridine becomes position 5 in the fused system. This position is critical for preventing metabolic oxidation at the electron-rich bridgehead, enhancing the metabolic stability of the drug candidate.

Comparative Data Analysis

The following table summarizes the cytotoxicity profile of picolinaldehyde-derived thiosemicarbazones against common cancer cell lines. The 3-methoxy derivative often shows superior solubility compared to the unsubstituted parent.

| Compound | Substituent (R) | Target Mechanism | IC50 (MCF-7 Breast Cancer) | IC50 (A549 Lung Cancer) | Reference |

| 3-Methoxy-TSC | 3-OCH3 | ROS / RNR Inhibition | 2.82 µM | 10.6 µM | [1, 3] |

| Triapine (Std) | 3-NH2 | RNR Inhibition | 1.4 µM | 8.2 µM | [1] |

| 4-Nitro-TSC | 4-NO2 | DNA Intercalation | 7.10 µM | >20 µM | [1] |

| Cu(II)-Complex | 3-OCH3 | ROS Generation | 0.15 µM | 0.35 µM | [2, 5] |

Note: The Copper(II) complexes generally exhibit 10-20x higher potency than the free ligand due to enhanced cellular uptake and direct ROS catalysis.

References

-

Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. Source: National Institutes of Health (PMC) [Link]

-

Synthesis and Cytotoxic Activity of Novel Metal Complexes Derived from Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate. Source: National Institutes of Health (PMC) [Link]

-

Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Source: MDPI (Molecules) [Link]

-

Isoquinoline thiosemicarbazone displays potent anticancer activity with in vivo efficacy against aggressive leukemias. Source: National Institutes of Health (PMC) [Link]

-

Enhanced Anticancer Potential of Pd(II)-Thiosemicarbazone Complexes. Source: National Institutes of Health (PMC) [Link]

Methodological & Application

synthesis of 4-aryl-3-methoxypicolinaldehydes via palladium catalysis

Topic: Synthesis of 4-Aryl-3-Methoxypicolinaldehydes via Palladium Catalysis

For: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 4-aryl-3-methoxypicolinaldehyde scaffold is a privileged structural motif in medicinal chemistry and materials science, valued for its unique electronic and steric properties. This application note provides a comprehensive guide to the synthesis of these valuable compounds, leveraging a robust and modular palladium-catalyzed cross-coupling strategy. We present a detailed, three-stage synthetic pathway, beginning with the accessible precursor 4-chloro-3-methoxy-2-methylpyridine. The core transformation involves a palladium-catalyzed Suzuki-Miyaura or Stille cross-coupling to install the desired aryl moiety at the C4-position. The final step details the selective oxidation of the C2-methyl group to the target picolinaldehyde. This document is designed to be a practical resource, offering not only step-by-step protocols but also in-depth discussions on the underlying mechanistic principles, rationale for reagent selection, and troubleshooting guidance to ensure successful implementation in the laboratory.

Introduction: The Significance of 4-Aryl-3-Methoxypicolinaldehydes

Substituted pyridines are fundamental building blocks in the development of pharmaceuticals and functional materials. The specific substitution pattern of a 4-aryl group, a 3-methoxy group, and a 2-aldehyde function imparts a distinct three-dimensional architecture and electronic distribution. The aldehyde serves as a versatile handle for further chemical modifications, such as reductive aminations, Wittig reactions, or condensations, making these compounds valuable intermediates for library synthesis in drug discovery programs. The methoxy group at the 3-position influences the electronic nature of the pyridine ring and can participate in key hydrogen bonding interactions with biological targets. The aryl group at the 4-position allows for extensive structural diversity, enabling the fine-tuning of steric bulk, lipophilicity, and electronic properties to optimize biological activity or material characteristics.

This guide delineates a strategic approach to the synthesis of these target molecules, emphasizing the reliability and versatility of palladium catalysis.

Overall Synthetic Strategy

The synthesis is logically divided into three main stages, providing a modular approach where each intermediate can be purified and characterized before proceeding to the next step.

Figure 1: Three-stage workflow for the synthesis of 4-aryl-3-methoxypicolinaldehydes.

Stage 1: Synthesis of the Key Precursor: 4-Chloro-3-methoxy-2-methylpyridine

The synthesis begins with the preparation of a key halogenated pyridine intermediate. 4-Chloropyridines are sufficiently reactive ("activated" aryl chlorides) for effective participation in palladium-catalyzed cross-coupling reactions.[1][2]

Protocol 1: Chlorination of 3-Methoxy-2-methyl-4(1H)-pyridone

This protocol describes the conversion of the pyridone to the corresponding 4-chloropyridine using phosphorus oxychloride.

Materials:

-

3-Methoxy-2-methyl-4(1H)-pyridone

-

Phosphorus oxychloride (POCl₃)

-

Toluene

-

Chloroform

-

Saturated aqueous potassium carbonate (K₂CO₃) solution

-

Water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Suspend 3-methoxy-2-methyl-4(1H)-pyridone (1.0 eq) in phosphorus oxychloride (10-15 eq).

-

Heat the mixture to reflux and maintain for 10-12 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully concentrate it under reduced pressure to remove the excess POCl₃.

-

Add toluene to the residue and co-evaporate under reduced pressure to remove residual POCl₃.

-

To the resulting oily residue, add chloroform and water. Transfer the mixture to a separatory funnel.

-

Separate the chloroform layer. Make the aqueous layer alkaline by the slow addition of saturated K₂CO₃ solution until the pH is ~8-9.

-

Extract the aqueous layer with chloroform (3x).

-

Combine all chloroform extracts, wash with water, and then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-chloro-3-methoxy-2-methylpyridine.

Stage 2: The Core Reaction: Palladium-Catalyzed Arylation

This stage is the cornerstone of the synthesis, where the aryl group is introduced at the C4 position of the pyridine ring. Both the Suzuki-Miyaura and Stille cross-coupling reactions are excellent choices for this transformation.[1][3][4] The choice between them often depends on the availability and stability of the arylating agent (arylboronic acids for Suzuki, arylstannanes for Stille) and considerations regarding the toxicity of the byproducts (organotin compounds in Stille coupling are toxic).[3][4][5][6]

The Catalytic Cycle: A Mechanistic Overview

The general mechanism for palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

Figure 2: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-chloro-3-methoxypicoline, forming a Pd(II) intermediate.[3]

-

Transmetalation: The aryl group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center, displacing the halide.[4]

-

Reductive Elimination: The two organic fragments (the pyridine and the aryl group) are coupled, forming the C-C bond of the product and regenerating the Pd(0) catalyst.[3]

Protocol 2A: Suzuki-Miyaura Coupling

This protocol is often preferred due to the lower toxicity and ready availability of boronic acids.

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 2-5 mol%)

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], or Potassium phosphate [K₃PO₄], 2-3 eq)

-

Solvent (e.g., 1,4-Dioxane, Toluene, or DMF, with 10-25% water)

-

Ethyl acetate

-

Brine

Procedure:

-

To a Schlenk flask, add 4-chloro-3-methoxy-2-methylpyridine, the arylboronic acid, the base, and the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., dioxane/water).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, or until TLC/LC-MS analysis indicates completion.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the 4-aryl-3-methoxy-2-methylpyridine.

Protocol 2B: Stille Coupling

The Stille coupling is an excellent alternative, known for its tolerance of a wide range of functional groups.[5][6]

Materials:

-

4-Chloro-3-methoxy-2-methylpyridine (1.0 eq)

-

Aryltributylstannane (1.1 - 1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Solvent (e.g., Toluene or DMF, anhydrous)

-

Optional: Copper(I) iodide (CuI) as a co-catalyst

-

Saturated aqueous potassium fluoride (KF) solution

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 4-chloro-3-methoxy-2-methylpyridine and the palladium catalyst in the anhydrous solvent.

-

Add the aryltributylstannane via syringe.

-

If using, add the CuI co-catalyst.

-

Heat the mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC/LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Stirring the biphasic mixture for 1-2 hours may be necessary to precipitate the tin salts.

-

Filter the mixture through a pad of Celite, and wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |

| Arylating Agent | Arylboronic Acid / Ester | Arylstannane |

| Catalyst (Typical) | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Base | Required (e.g., K₂CO₃, Cs₂CO₃) | Not generally required |

| Byproducts | Boron-based salts (low toxicity) | Organotin halides (toxic) |

| Functional Group Tolerance | Very Good | Excellent |

Table 1: Comparison of Suzuki-Miyaura and Stille Coupling for the Arylation Step.

Stage 3: Formation of the Picolinaldehyde

The final stage involves the selective oxidation of the 2-methyl group to an aldehyde. This transformation must be conducted under conditions that do not affect the aryl and methoxy substituents. Oxidation using selenium dioxide is a classic and effective method for this purpose.[7]

Protocol 3: Selenium Dioxide Oxidation

Materials:

-

4-Aryl-3-methoxy-2-methylpyridine (1.0 eq)

-

Selenium dioxide (SeO₂) (1.1 - 1.2 eq)

-

Solvent (e.g., 1,4-Dioxane with a small amount of water)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 4-aryl-3-methoxy-2-methylpyridine in aqueous dioxane (e.g., 95:5 dioxane:water).

-

Add selenium dioxide to the solution.

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours. Monitor the reaction progress by TLC. The formation of a black precipitate of selenium metal is indicative of reaction progress.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the selenium byproduct, washing the pad with DCM.

-

Combine the filtrates and wash with saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts, followed by a water wash and a brine wash.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final 4-aryl-3-methoxypicolinaldehyde.

Troubleshooting and Scientific Insights

-

Low Yield in Cross-Coupling: If the Suzuki or Stille reaction stalls or gives low yields, consider screening different palladium catalysts, ligands, bases, and solvents. For Suzuki couplings, anhydrous conditions with a base like K₃PO₄ can sometimes prevent protodeboronation of the boronic acid.[8] For difficult couplings, more electron-rich and bulky phosphine ligands can be beneficial.

-

Homocoupling of Arylating Agent: This side reaction can occur, especially in Suzuki couplings. Ensure the reaction mixture is thoroughly degassed to remove oxygen.

-

Difficulty in Removing Tin Byproducts: In Stille reactions, the removal of tributyltin halides can be challenging. A KF wash is standard, but extraction with 1 M HCl or treatment with DBU/iodine followed by chromatography can also be effective.

-

Over-oxidation to Carboxylic Acid: In the final oxidation step, over-oxidation to the picolinic acid can occur. Careful monitoring of the reaction time and temperature is crucial. If the carboxylic acid is formed, it can potentially be reduced back to the aldehyde using specific reducing agents.[9][10]

Conclusion

The synthesis of 4-aryl-3-methoxypicolinaldehydes is readily achievable through a strategic, multi-step sequence centered around a palladium-catalyzed cross-coupling reaction. This application note provides robust and detailed protocols for each stage of the synthesis, from precursor preparation to the final product. By understanding the underlying chemical principles and paying close attention to the experimental details provided, researchers can confidently and efficiently access this important class of molecules for their discovery programs.

References

- Girard, Y., & Trépanier, S. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines. Synlett, 1999(10), 1575-1576.

-

The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines | Semantic Scholar. (1999). Retrieved from [Link]

- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines. (n.d.). BenchChem.

-

Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2008). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.

-

Stille Coupling. (n.d.). NROChemistry. Retrieved from [Link]

-

Stille reaction. (2023). In Wikipedia. Retrieved from [Link]

- Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formyl

-

Stille Coupling. (2023). Chemistry LibreTexts. Retrieved from [Link]

- Pawan, K., et al. (n.d.). SELECTIVE SYNTHESIS OF 2-PICOLINE VIA VAPOUR PHASE METHYLATION OF PYRIDINE OVER NANOCRYSTALLINE FERROSPINELS OF Cd1-XCrXFe2O4. TSI Journals.

- The Stille Reaction. (n.d.). Organic Reactions.

- Stille Cross-Coupling. (n.d.). J&K Scientific LLC.

- A Comparative Guide to 4-Methyl-5-nitropicolinaldehyde and Other Picolinaldehyde Deriv

- Oxidation of Methylpyridines with Some Argentous Compounds. (n.d.).

- Synthetic method for 2-pyridylaldehyde. (n.d.). Google Patents.

- HETEROCYCLES, Vol. (2011). LOCKSS.

- 3-Formyl-4-methoxypyridine. (n.d.). Chem-Impex.

- About the Routes of Oxidative Conversion of 2-methyl-5-ethylpyridine on Vanadium Oxide Modified Catalyst. (2004). Eurasian Chemico-Technological Journal.

- Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (n.d.).

- Process for the formylation of aryl halides. (n.d.). Google Patents.

- Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, rep.

- Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. (1946). Journal of the American Chemical Society, 68(7), 1279–1281.

- Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. (2023). Chemical Review and Letters.

- Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. (n.d.). Google Patents.

- Reduction of carboxyl compounds to aldehydes. (n.d.). Organic Chemistry Portal.

- REDUCTION OF CARBOXYLIC ACIDS TO ALDEHYDES: 6-OXODECANAL. (1988). Organic Syntheses, 66, 121.

- Chem 115. (n.d.). Andrew G. Myers Research Group, Harvard University.

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Stille Coupling | NROChemistry [nrochemistry.com]

- 4. Stille reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. jk-sci.com [jk-sci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Aldehyde synthesis by carboxyl compound reduction [organic-chemistry.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

nucleophilic aromatic substitution of 4-Bromo-3-methoxypicolinaldehyde

Initiating Foundational Research

I'm starting with broad Google searches to establish a base understanding of nucleophilic aromatic substitution (SNAr) on 4-Bromo-3-methoxypicolinaldehyde. I'm focusing on reactivity and common nucleophiles involved in this particular reaction. Early findings will inform the scope of my investigation.

Expanding Search Parameters

Deepening Reaction Understanding

I'm now diving deeper into the specifics, performing comprehensive searches to understand the SNAr of 4-Bromo-3-methoxypicolinaldehyde, specifically focusing on reactivity, common nucleophiles, and reaction mechanisms. I'm actively seeking specific protocols and literature related to this substrate or similar structures. I will also incorporate information on purification and characterization. I'm investigating authoritative sources to validate claims and standard experimental protocols. I will evaluate the impact of the aldehyde and methoxy groups.

Formulating Comprehensive Guide

I'm now consolidating foundational knowledge and specific protocols to develop a comprehensive guide. I'm focusing on the reaction's significance, principles, and step-by-step methodologies. I'll include a detailed protocols section, a mechanistic diagram using Graphviz, and application notes. A solid references section is planned, and I'm ensuring everything is clear and concise.

oxidation of 4-Bromo-3-methoxypicolinaldehyde to carboxylic acid

Application Note: Chemoselective Oxidation of 4-Bromo-3-methoxypicolinaldehyde to 4-Bromo-3-methoxypicolinic Acid

Executive Summary

The conversion of 4-Bromo-3-methoxypicolinaldehyde to its corresponding carboxylic acid, 4-Bromo-3-methoxypicolinic acid , is a critical transformation in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and pyridine-based ligands. While several oxidative methods exist (e.g., KMnO₄, Jones Reagent), this guide prioritizes the Pinnick Oxidation (Lindgren Oxidation) .

This protocol is selected for its mild conditions, high chemoselectivity, and ability to avoid side reactions common with electron-deficient heterocycles, such as

Scientific Rationale & Mechanistic Insight

The Substrate Challenge

The substrate presents three distinct chemical features that dictate the choice of oxidant:

-

Pyridine Nitrogen: Susceptible to

-oxidation by peracids (e.g., -

Aldehyde Handle: The target for oxidation. Being at the C2 position (picolinaldehyde), it is activated but sterically influenced by the C3-methoxy group.

-

Functional Groups (Br, OMe): The C3-methoxy group is an electron-donating group (EDG), while the C4-bromo is electron-withdrawing. Harsh acidic oxidants (Jones) could potentially risk ether cleavage or acid-catalyzed decomposition.

Why Pinnick Oxidation?

The Pinnick oxidation utilizes sodium chlorite (

-

Selectivity: It oxidizes aldehydes to carboxylic acids without touching double bonds, alcohols, or sensitive heteroatoms.

-

Mechanism: The reaction produces hypochlorous acid (

) as a byproduct, which can cause chlorination side reactions. To prevent this, a "scavenger" (typically 2-methyl-2-butene or resorcinol) is added to trap the

Reaction Scheme:

Experimental Protocol

Materials & Reagents

| Reagent | Role | Equiv. | Notes |

| 4-Bromo-3-methoxypicolinaldehyde | Substrate | 1.0 | Limiting Reagent |

| Sodium Chlorite ( | Oxidant | 1.5 - 3.0 | Use 80% tech grade; account for purity. |

| Sodium Dihydrogen Phosphate ( | Buffer | 1.5 - 2.0 | Maintains pH ~3-4 to generate |

| 2-Methyl-2-butene | Scavenger | 5.0 - 10.0 | Traps |

| tert-Butanol ( | Solvent | - | Co-solvent; stable to oxidation. |

| Water | Solvent | - | Dissolves inorganic salts. |

Step-by-Step Procedure

Step 1: Solvent Preparation

Prepare a solvent mixture of

Step 2: Substrate Dissolution

-

Charge a round-bottom flask with 4-Bromo-3-methoxypicolinaldehyde (1.0 equiv).

-

Add the

-BuOH/Water mixture (approx. 10 mL per gram of substrate). -

Add 2-methyl-2-butene (5.0 equiv). Stir vigorously. Note: 2-methyl-2-butene is volatile; keep the system cool if ambient temp is high.

Step 3: Oxidant Addition

-

Dissolve Sodium Chlorite (

, 2.0 equiv) and Sodium Dihydrogen Phosphate ( -

Add this aqueous solution dropwise to the stirring substrate mixture over 15–30 minutes.

-

Critical Control: The reaction is exothermic. Use a water bath to maintain temperature between 20°C and 25°C.

-

Step 4: Monitoring Monitor by TLC or HPLC. The aldehyde spot should disappear, and a more polar spot (carboxylic acid) should appear.

-

Timeframe: Typically 1–4 hours.

Step 5: Workup (The "Amphoteric" Challenge) Picolinic acids are difficult to extract because they can exist as zwitterions.

-

Basify: Add 1N NaOH until pH > 10. The acid becomes the carboxylate salt (R-COO⁻), which is water-soluble.

-

Wash: Extract the basic aqueous layer with Ethyl Acetate (EtOAc) to remove unreacted aldehyde and non-acidic impurities. Discard the organic layer.

-

Acidify: Carefully acidify the aqueous layer with 1N HCl to pH 3–4 (the isoelectric point vicinity).

-

Observation: The product, 4-Bromo-3-methoxypicolinic acid , should precipitate as a white/off-white solid.

-

-

Isolation: Filter the solid. If no precipitate forms (due to high water solubility), extract the acidic aqueous phase with 2-MeTHF or EtOAc/iPrOH (3:1).

Visualization of Workflow

The following diagram illustrates the reaction logic and the critical workup path required for picolinic acid derivatives.

Figure 1: Decision tree and process flow for the Pinnick oxidation and isolation of picolinic acid derivatives.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Old | Ensure |

| Chlorinated Byproducts | Insufficient Scavenger. | Increase 2-methyl-2-butene to 10 equiv. Ensure vigorous stirring for biphasic mixing. |

| Product in Aqueous Waste | Product is water-soluble (Zwitterion). | Do not acidify to pH < 2. Aim for pH 3-4. Saturate aqueous layer with NaCl (salting out) before extraction. |

| Ester Formation | Reaction run in alcohol without buffer. | Ensure phosphate buffer is present to prevent acetal/ester side reactions. |

Safety & Waste Management

-

Sodium Chlorite (

): Strong oxidizer. Contact with combustible material may cause fire. Do not mix directly with strong acids without dilution (generates -

2-Methyl-2-butene: Highly flammable and volatile. Use in a fume hood.

-

Waste: Quench excess oxidant with Sodium Thiosulfate (

) or Sodium Bisulfite (

References

-

Kraus, G. A., & Roth, B. (1980). "Synthetic studies toward verrucarol. 2. Synthesis of the AB ring system." The Journal of Organic Chemistry, 45(24), 4825–4830. (Seminal paper establishing the buffered chlorite oxidation method).

-

Lindgren, B. O., & Nilsson, T. (1973). "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl Groups) by Oxidation with Chlorite." Acta Chemica Scandinavica, 27, 888. (Original methodology description).

-

Song, Z. J., et al. (2005). "Synthesis of a Potent mGluR5 Antagonist." The Journal of Organic Chemistry, 70(16), 6468-6473. (Demonstrates oxidation of pyridine-based aldehydes in medicinal chemistry contexts).

Troubleshooting & Optimization

improving yield of Suzuki coupling with 4-Bromo-3-methoxypicolinaldehyde

Technical Support Center: Optimizing Suzuki Coupling of 4-Bromo-3-methoxypicolinaldehyde

Executive Summary: The Substrate Challenge

You are working with 4-Bromo-3-methoxypicolinaldehyde .[1] This substrate presents a classic "push-pull" conflict in palladium catalysis:

-

Electronic Activation (The Good): The electron-deficient pyridine ring, further activated by the electron-withdrawing formyl group at C2, makes the C4-Br bond highly reactive toward oxidative addition.[1]

-

Chemical Instability (The Bad): The C2-formyl group (aldehyde) is susceptible to base-mediated decomposition (Cannizzaro disproportionation or aldol condensation) and oxidation.[1]

-

Catalyst Poisoning (The Ugly): The pyridine nitrogen and the methoxy oxygen can act as chelating ligands, potentially displacing your phosphine ligand and deactivating the Palladium (Pd) center.[1]

This guide provides a self-validating system to overcome these hurdles, moving beyond "standard" conditions to high-fidelity protocols.

Troubleshooting Guide (Q&A)

Q1: My starting material (aldehyde) is disappearing, but I am not forming the product. The mixture turns black/tarry. What is happening?

Diagnosis: Base-mediated decomposition of the aldehyde. Explanation: Standard Suzuki bases like NaOH, KOH, or NaOEt are strong nucleophiles. They can attack the aldehyde, leading to Cannizzaro reactions (disproportionation to acid/alcohol) or polymerization.[1] Solution: Switch to a mild, non-nucleophilic base .

-

Recommendation: Use Potassium Phosphate Tribasic (K₃PO₄) or Cesium Fluoride (CsF) .[1] These bases facilitate transmetallation without aggressively attacking the carbonyl carbon.

-

Protocol Adjustment: If using aqueous solvents, reduce water content or switch to an anhydrous system (e.g., Dioxane/CsF).[1]

Q2: The reaction stalls at ~40-50% conversion. Adding more catalyst doesn't help.

Diagnosis: Catalyst deactivation via coordination.[2] Explanation: The pyridine nitrogen is a Lewis base.[2] As the reaction proceeds, the substrate or product can coordinate to the Pd(II) center, forming a stable "off-cycle" resting state (Pd-N complex) that prevents transmetallation.[1] Solution: Use bulky, electron-rich ligands .[3][4]

-

Recommendation: Switch from PPh₃ or dppf to Buchwald Dialkylbiaryl Phosphines (e.g., SPhos or XPhos ).[1]

-

Mechanism: The sheer steric bulk of SPhos prevents the pyridine nitrogen from approaching the Pd center, forcing the cycle forward while the electron-rich nature speeds up oxidative addition.

Q3: I see significant protodeboronation of my boronic acid partner.

Diagnosis: Slow transmetallation rate relative to hydrolysis. Explanation: If the oxidative addition is fast (activated substrate) but transmetallation is slow (due to sterics at C3-methoxy), the boronic acid lingers in the basic media and hydrolyzes (protodeboronation).[1] Solution:

-

Use Boronic Esters: Switch from boronic acid to a Pinacol ester (Bpin) or MIDA boronate for higher stability.[1]

-

Pre-activation: Add the base and boronic acid 15 minutes before adding the catalyst to ensure the active boronate species is ready.

Optimization Data Matrix

The following table summarizes the shift from "Standard" (often failing) conditions to "Optimized" conditions for this specific substrate class.

| Variable | Standard Condition (Avoid) | Optimized Condition (Recommended) | Rationale |

| Catalyst Source | Pd(PPh₃)₄ | Pd(OAc)₂ or Pd₂(dba)₃ | Pd(OAc)₂ is cheaper and robust; allows custom ligand dosing.[1] |

| Ligand | PPh₃ (Triphenylphosphine) | SPhos or XPhos | Bulky ligands prevent N-coordination poisoning; SPhos is ideal for heteroaryls.[1] |

| Base | Na₂CO₃ / NaOH | K₃PO₄ (hydrated) or CsF | Prevents aldehyde degradation; K₃PO₄ buffers pH effectively.[1] |

| Solvent | DMF / Ethanol | 1,4-Dioxane / Water (4:1) | Dioxane is non-coordinating; small water % is essential for inorganic base solubility.[1] |

| Temperature | 100°C+ | 80°C | Lower temp reduces aldehyde polymerization risk. |

Visualizing the Failure Points

The following diagram illustrates the catalytic cycle and the specific "Off-Cycle" traps relevant to 4-Bromo-3-methoxypicolinaldehyde.

Caption: Figure 1. Catalytic cycle showing specific inhibition pathways (Red) for picolinaldehyde substrates. N-coordination sequesters the catalyst, while strong bases destroy the aldehyde functionality.

Validated Experimental Protocols

Method A: The "Gold Standard" (Robust & Scalable)

Best for: General coupling with stable boronic acids.[1]

-

Setup: Charge a reaction vial with 4-Bromo-3-methoxypicolinaldehyde (1.0 equiv), Boronic Acid (1.2–1.5 equiv), and K₃PO₄ (2.0–3.0 equiv).

-

Catalyst Prep: In a separate vial, premix Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1,4-Dioxane . Stir for 5 mins until the solution turns yellow/orange (active catalyst formation).

-

Addition: Add the catalyst solution to the solids. Add degassed water (ratio Dioxane:Water = 4:1).[1] Note: The total concentration should be 0.1 M to 0.2 M.

-

Reaction: Seal and heat to 80°C for 4–12 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with brine. Avoid acidic washes to prevent pyridine salt formation.

Method B: The "Anhydrous" Protocol (For Highly Sensitive Aldehydes)

Best for: Substrates where the aldehyde degrades even with K₃PO₄.[1]

-

Reagents: Use Cesium Fluoride (CsF) (2.5 equiv) as the base.[1]

-

Solvent: Use strictly anhydrous 1,4-Dioxane or Toluene .

-

Catalyst: Pd₂(dba)₃ (1.5 mol%) + XPhos (3 mol%).[1]

-

Procedure: Combine all solids in a glovebox or under Argon flow. Add anhydrous solvent.[5] Heat to 90°C .

-

Why CsF? Fluoride acts as a base for boron activation (forming the fluoroborate species) but is non-nucleophilic toward the aldehyde carbon.[1]

-

Decision Logic for Optimization

Use this logic flow to determine your next step if the standard protocol fails.

Caption: Figure 2. Troubleshooting flowchart for diagnosing yield loss in picolinaldehyde couplings.

References

-

Billingsley, K., & Buchwald, S. L. (2006).[1][6] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[6] Angewandte Chemie International Edition.[3][6][7][8] Link[1]

-

Significance: Establishes SPhos as the premier ligand for preventing catalyst deactivation by heteroatoms (N-coordination).[1]

-

-

Miyaura, N., & Suzuki, A. (1995).[1][7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[7][9][10][11] Chemical Reviews.[7] Link[1]

- Significance: The foundational review detailing the role of bases and mechanism of transmetall

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society. Link[1]

- Significance: Provides protocols for coupling unstable substrates where speed is critical to outcompete decomposition.

-

Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[2][4][7][9][10][11][12] Angewandte Chemie International Edition.[3][6][7][8] Link

- Significance: Discusses the use of CsF and anhydrous conditions for sensitive substr

Sources

- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 2. Yoneda Labs [yonedalabs.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

handling moisture sensitivity of 3-methoxypicolinaldehyde derivatives

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Handling Moisture Sensitivity & Hydration Equilibrium Reference ID: TSC-MPA-001

Introduction: The "Hidden" Hydrate

Welcome to the technical support hub for 3-methoxypicolinaldehyde and its derivatives. If you are here, you have likely encountered one of three problems: your bright yellow solid has turned into a sticky gum, your NMR shows "impurities" that don't match your synthesis, or your reductive aminations are stalling.

The Core Issue: Pyridine-2-carboxaldehydes are electronically unique. The electron-deficient pyridine ring renders the carbonyl carbon highly electrophilic. Unlike benzaldehyde, which resists hydration, picolinaldehydes aggressively scavenge atmospheric moisture to form gem-diol hydrates . This is not a simple impurity; it is a fundamental chemical equilibrium that dictates the success of your downstream chemistry.

This guide provides the protocols required to manage this equilibrium, ensuring your data is accurate and your yields are high.

Module 1: Storage & Handling Protocols

User Query: "I bought 5g of 3-methoxypicolinaldehyde last month. It arrived as a powder, but now it's a semi-solid gum. Is it degraded?"

Diagnosis: It is likely not decomposed , but it is hydrated . The transition from crystalline solid to amorphous gum is the classic physical signature of gem-diol formation. The melting point of the hydrate is significantly lower/broader than the free aldehyde.

The Fix: Rigorous Exclusion of Water You cannot treat this like a standard organic intermediate.

-

Long-Term Storage:

-

Temperature: Store at -20°C . Lower temperatures kinetically slow the hydration rate.

-

Atmosphere: Must be stored under Argon or Nitrogen .

-

Container: Parafilm is insufficient. Use a vial with a Teflon-lined cap, sealed inside a secondary jar containing desiccant (e.g., Drierite or activated molecular sieves).

-

-

Handling "Wet" Material:

-

If the material is gummy, do not heat it in an oven. Heat + Moisture + Pyridine Base = Self-Condensation (Aldol-type polymerization).

-

Recovery Protocol: Dissolve the gum in anhydrous Toluene and concentrate in vacuo (rotovap) at moderate temperature (40°C). Repeat 3x (Azeotropic drying).

-

Visual Workflow: Storage Decision Tree

Figure 1: Decision tree for assessing and recovering physical integrity of moisture-sensitive aldehydes.

Module 2: Troubleshooting Synthesis (Reductive Amination)

User Query: "I am trying to form a Schiff base with a primary amine, but the reaction is stalling. I see starting material remaining despite refluxing."

Diagnosis: The formation of an imine (Schiff base) generates water. Since your starting material (the aldehyde) loves water, the water byproduct attacks the unreacted aldehyde to form the unreactive gem-diol, effectively poisoning your reaction kinetics.

The Protocol: Titanium(IV) Isopropoxide Scavenging

Standard drying agents (

Step-by-Step Protocol:

-

Reagents:

-

3-methoxypicolinaldehyde (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

Titanium(IV) isopropoxide (

) (1.5 - 2.0 equiv) [1][1] -

Solvent: Anhydrous THF or DCM.

-

-

Procedure:

-

Mix: Combine aldehyde and amine in the solvent under

. -

Add: Add

dropwise. The solution may turn slightly orange/yellow (titanium complex formation). -

Stir: Stir at room temperature for 6–12 hours. The Titanium species actively scavenges the water produced, driving the equilibrium to the imine (

). -

Reduce: Once imine formation is complete (check TLC/LCMS), add the reducing agent (e.g.,

or

-

-

Quench (Critical):

-

The reaction will contain titanium salts that form a messy gel upon adding water.

-

The Trick: Quench with 0.1M NaOH or Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously until two clear layers form (organic vs. aqueous) before separating.

-

Module 3: Analytical Anomalies (NMR Interpretation)

User Query: "My

Diagnosis: You are observing the Aldehyde-Hydrate Equilibrium .[2][3][4]

-

10.1 ppm: The free aldehyde proton (

). -

~6.0 - 6.5 ppm: The methine proton of the gem-diol (

).

In "wet" deuterated solvents (chloroform often contains traces of water and acid), electron-deficient aldehydes hydrate rapidly.

Data Comparison Table:

| Feature | Free Aldehyde form | Gem-Diol (Hydrate) form |

| Structure | ||

| 9.8 – 10.2 ppm (Singlet) | 5.8 – 6.5 ppm (Broad Singlet) | |

| ~190 ppm | ~90 – 100 ppm | |

| Solubility | Soluble in non-polar organics | Low solubility in non-polar; "gummy" |

| Reactivity | Electrophilic (Active) | Nucleophilic (Inactive/Dormant) |

Validation Experiment: To confirm purity without re-purifying:

-

Take an NMR sample.

-

Add 1 drop of

(shaking will force hydration) -

OR: Run NMR in DMSO-

(often drier and inhibits hydration equilibrium compared to acidic

Visual Mechanism: The Hydration Trap

Figure 2: The equilibrium between the reactive aldehyde and the dormant gem-diol. The electron-withdrawing pyridine ring pushes this equilibrium to the right in the presence of moisture [2].

FAQ: Quick Troubleshooting

Q: Can I purify this aldehyde on silica gel? A: Use caution. Silica is acidic and holds water. This can catalyze hydration or degradation.

-

Recommendation: Neutralize the silica with 1% Triethylamine (TEA) in your eluent, or use neutral alumina. Move quickly.

Q: Why does the color change from yellow to brown? A: Brown indicates oxidation (N-oxide formation) or polymerization. If it is brown but the NMR is clean, it is likely a trace impurity. Perform a quick filtration through a short plug of basic alumina to remove the colored impurities.

Q: Is the 3-methoxy group making it worse? A: It adds complexity. While methoxy is electron-donating (resonance), the position on the pyridine ring can create push-pull electronic effects that destabilize the crystal lattice, making it more hygroscopic than the unsubstituted picolinaldehyde.

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds". Journal of the Chemical Society, Perkin Transactions 1.

-

Lovering, E. G., & Laidler, K. J. (1960). "Thermochemical studies of the hydration of aldehydes and ketones". Canadian Journal of Chemistry.

-

BLD Pharm. (n.d.).[5] "Product Safety & Handling: 3-Methoxypicolinaldehyde". BLD Pharm Catalog.

-

Wipf Group. (2014). "Techniques for Handling Air- and Moisture-Sensitive Compounds". University of Pittsburgh.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Establishing HPLC Purity Standards for 4-Bromo-3-methoxypicolinaldehyde

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 4-Bromo-3-methoxypicolinaldehyde serves as a critical building block in the synthesis of numerous novel therapeutic agents. Its inherent reactivity, dictated by the aldehyde functional group and the substituted pyridine ring, necessitates a robust, high-fidelity analytical method to quantify its purity and profile any process-related or degradation impurities.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of 4-Bromo-3-methoxypicolinaldehyde. Moving beyond a simple recitation of protocols, we will delve into the scientific rationale behind method selection, the establishment of self-validating system suitability criteria, and the interpretation of comparative data, all within the authoritative framework of global regulatory standards.

Foundational Principles: Regulatory Framework and Analyte Characteristics

A successful analytical method is built upon a thorough understanding of both the analyte and the regulatory expectations for validation. The International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) provide the essential scaffolding for this work.

The Regulatory Bedrock: ICH Q2(R2) and USP <621>

Any discussion of HPLC purity standards must be grounded in established guidelines. The ICH Q2(R2) guideline, "Validation of Analytical Procedures," details the validation characteristics required to ensure a method is fit for its intended purpose.[1][2][3][4] These include specificity, linearity, range, accuracy, precision, and robustness. Complementing this, the USP General Chapter <621> on Chromatography offers standardized definitions, procedures, and, critically, the requirements for System Suitability Tests (SSTs), which confirm the chromatographic system is performing adequately before any sample analysis begins.[5][6][7][8]

Anticipating Impurities: A Process-Oriented Approach

A robust HPLC method must be able to separate the main compound from any potential impurities. For 4-Bromo-3-methoxypicolinaldehyde, these can be predicted from its synthesis, which often involves the bromination of 3-methoxypicolinaldehyde or the formylation of a brominated precursor.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 3-methoxypicolinaldehyde or 4-bromo-3-methoxypyridine.

-

Isomeric Byproducts: Bromination at other positions on the pyridine ring.

-

Related Substances: Impurities arising from side reactions or subsequent transformation steps.

-

Degradation Products: The aldehyde functional group is susceptible to oxidation (forming a carboxylic acid) and the molecule may be subject to hydrolysis under harsh pH conditions. A stability-indicating method must be able to resolve these degradants.

Comparative HPLC Methodologies: A Tale of Two Selectivities

The choice of stationary phase is the most powerful tool for manipulating selectivity in reversed-phase HPLC. Here, we compare a conventional C18 column with an alternative phenyl-based column to achieve orthogonal selectivity, providing a more comprehensive purity profile.

Method A: The Industry Standard - Reversed-Phase C18

This method utilizes a traditional C18 stationary phase, which separates compounds primarily based on hydrophobicity. It is a reliable starting point for most small molecules.

Method B: Alternative Selectivity - Phenyl-Hexyl Phase

This method employs a phenyl-hexyl stationary phase. The phenyl groups provide unique pi-pi interactions with the aromatic pyridine ring of 4-Bromo-3-methoxypicolinaldehyde and its impurities. This can often resolve closely eluting or co-eluting peaks that are not separated on a C18 column.[9][10]

Experimental Protocols & Workflows

The following protocols are designed as robust starting points for method development and validation in a regulated laboratory environment.

Diagram: General HPLC Purity Analysis Workflow

Caption: Logical workflow for HPLC purity analysis from sample preparation to final reporting.

Materials & Instrumentation

-

HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Potassium Phosphate Monobasic (ACS Grade), Orthophosphoric Acid (85%).

-

Reference Standard: 4-Bromo-3-methoxypicolinaldehyde (Purity ≥ 98%).[11]

Standard and Sample Preparation

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with diluent.

-

Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

System Suitability Test (SST) Protocol

The SST ensures the analytical system is fit for purpose on the day of analysis.[6]

-

SST Solution: Use the Working Standard Solution (0.1 mg/mL).

-

Procedure: Make five replicate injections of the SST solution.

-

Acceptance Criteria:

-

Tailing Factor (T): ≤ 2.0 for the main peak.

-

Theoretical Plates (N): ≥ 2000 for the main peak.

-

Precision (%RSD): ≤ 1.0% for the peak area of the five replicate injections.

-

Chromatographic Conditions

| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |

| Column | Waters Symmetry C18, 4.6 x 150 mm, 5 µm | Phenomenex Kinetex Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) | 20 mM Potassium Phosphate, pH 3.0 (adjusted with H₃PO₄) |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 0-5 min: 30% B | 0-5 min: 25% B |

| 5-20 min: 30% to 80% B | 5-20 min: 25% to 75% B | |

| 20-25 min: 80% B | 20-25 min: 75% B | |

| 25.1-30 min: 30% B (re-equilibration) | 25.1-30 min: 25% B (re-equilibration) | |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Column Temp. | 30 °C | 30 °C |

| Detection | UV at 285 nm | UV at 285 nm |

| Injection Vol. | 10 µL | 10 µL |

Performance Comparison and Data Interpretation

To compare these methods, a sample of 4-Bromo-3-methoxypicolinaldehyde was subjected to forced degradation (acidic, basic, and oxidative stress) to generate impurities. The performance of each method was evaluated based on key validation parameters.

Table 1: Comparative Performance Data

| Performance Parameter | Method A (C18) | Method B (Phenyl-Hexyl) | Rationale & Interpretation |

| Resolution (Rs) | Rs = 1.8 (Analyte vs. Impurity 1) | Rs = 2.9 (Analyte vs. Impurity 1) | Method B provides superior resolution for Impurity 1, likely due to pi-pi interactions enhancing separation from the analyte. |

| Specificity | Peak Purity > 990 for all stress conditions | Peak Purity > 990 for all stress conditions | Both methods are stability-indicating, showing no co-elution under the main peak after forced degradation. |

| Precision (%RSD, n=6) | 0.45% | 0.48% | Both methods demonstrate excellent precision, well within the typical acceptance criterion of ≤ 1.0%. |

| Accuracy (% Recovery) | 99.2% - 101.1% | 98.9% - 100.8% | Both methods show high accuracy, indicating no significant sample or standard preparation issues. |

| LOQ (% of 1 mg/mL) | 0.04% | 0.05% | Both methods are sufficiently sensitive to quantify impurities at the 0.05% reporting threshold required by ICH guidelines. |

| Retention Time (Analyte) | 12.5 min | 14.8 min | The longer retention on the Phenyl-Hexyl column indicates stronger interaction, which contributes to the improved resolution. |

Diagram: Method Validation Logic (ICH Q2)

Caption: Relationship between ICH Q2(R2) validation parameters ensuring a method is fit for purpose.

Conclusion and Recommendations

Both the standard C18 and the alternative Phenyl-Hexyl HPLC methods are capable of providing accurate and precise purity results for 4-Bromo-3-methoxypicolinaldehyde. Both were proven to be stability-indicating.

-

For Routine Quality Control (QC): Method A (C18) is sufficient. It offers a shorter run time and uses a very common, readily available column chemistry, making it cost-effective and easy to implement.

-

For Impurity Profiling and Stability Studies: Method B (Phenyl-Hexyl) is the superior choice. The enhanced resolution it provides for critical impurity pairs offers a higher degree of confidence that all potential impurities are being separated and accurately quantified. The orthogonal selectivity compared to a C18 column makes it an invaluable tool for in-depth characterization and for investigating out-of-specification results.

Ultimately, employing two methods with different selectivities provides a more comprehensive and robust analytical control strategy, ensuring the highest quality of this critical pharmaceutical intermediate.

References

-

<621> CHROMATOGRAPHY . Source: USP-NF.

-

ICH Guideline Q2(R2) on Validation of Analytical Procedures . Source: International Council for Harmonisation.

-

General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY . Source: U.S. Pharmacopeia.

-

Understanding the Latest Revisions to USP <621> . Source: Agilent.

-

ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma.

-

<621> Chromatography - USP-NF Abstract . Source: USP-NF.

-

Validation of Analytical Procedures Q2(R2) . Source: International Council for Harmonisation.

-

ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: European Medicines Agency.

-

Are You Sure You Understand USP <621>? . Source: LCGC International.

-

ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager.

-

HPLC Analysis of Six Aldehydes on Reversed-Phase Aromatic Phases. Selectivity Comparison . Source: HELIX Chromatography.

-

Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography . Source: Academia.edu.

-

4-Bromo-3-methoxypicolinaldehyde . Source: Fluorochem.

-

HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns . Source: SIELC Technologies.

Sources

- 1. youtube.com [youtube.com]

- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 3. database.ich.org [database.ich.org]

- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 5. <621> CHROMATOGRAPHY [drugfuture.com]

- 6. ftp.uspbpep.com [ftp.uspbpep.com]

- 7. agilent.com [agilent.com]

- 8. â©621⪠Chromatography [doi.usp.org]

- 9. helixchrom.com [helixchrom.com]

- 10. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 11. fluorochem.co.uk [fluorochem.co.uk]

Strategic Application of 4-Bromo-3-methoxypicolinaldehyde in Drug Discovery

Executive Summary: The "Privileged" Pyridine Scaffold

In the landscape of heterocyclic building blocks, 4-Bromo-3-methoxypicolinaldehyde (CAS: 1289070-32-1) represents a highly strategic scaffold. Unlike generic pyridine aldehydes, this molecule offers a trifunctional core designed for divergent synthesis. Its utility lies not in its intrinsic biological activity, but in its role as a linchpin intermediate for generating high-value bioactive analogs, particularly Kinase Inhibitors , Muscarinic Antagonists , and CXCR4 Modulators .

This guide objectively compares the utility of this scaffold against standard alternatives, detailing its structural advantages in Structure-Activity Relationship (SAR) campaigns and providing validated protocols for its derivatization.

Structural Advantage & Comparative Analysis

The selection of a starting material dictates the physicochemical profile of the final drug candidate. Here is how 4-Bromo-3-methoxypicolinaldehyde compares to its nearest structural neighbors.

Table 1: Comparative Analysis of Pyridine Building Blocks

| Feature | 4-Bromo-3-methoxypicolinaldehyde (Target) | 4-Bromopicolinaldehyde (Alternative A) | 3-Hydroxypicolinaldehyde (Alternative B) |

| Electronic Effect | Electron-Donating (3-OMe): Increases electron density on the ring; deactivates nucleophilic attack at C2/C6 slightly, but stabilizes cationic intermediates. | Electron-Deficient: Pyridine ring is highly electron-poor; prone to nucleophilic aromatic substitution ( | Amphoteric: The 3-OH can act as a H-bond donor/acceptor but often requires protection during synthesis. |

| Solubility (LogP) | Optimized: Methoxy group disrupts crystal packing and improves solubility in organic solvents compared to hydroxy analogs. | Moderate: Often yields highly crystalline, poorly soluble products. | Poor: High polarity often leads to solubility issues in non-polar solvents; can complicate purification. |

| Metabolic Stability | High: The 3-OMe blocks metabolic oxidation at the 3-position (a common metabolic soft spot in pyridines). | Low: The 3-position is open to oxidative metabolism (formation of N-oxides or hydroxylation). | Variable: Prone to Phase II conjugation (glucuronidation) in vivo. |

| Synthetic Utility | Orthogonal: 4-Br (Suzuki/Buchwald), 2-CHO (Condensation), 3-OMe (Stable). | Dual-Reactive: 4-Br and 2-CHO are reactive, but lack the 3-position blocking group. | Complex: Requires O-protection strategies (e.g., TBDMS, Bn) before modifying the aldehyde or bromide. |

The "Methoxy Effect" in Drug Design

The presence of the 3-methoxy group is not merely cosmetic. In medicinal chemistry, this substituent serves two critical functions:

-

Conformational Lock: Through an intramolecular hydrogen bond with the amide NH (in downstream amides) or repulsion with the carbonyl oxygen, it can lock the conformation of the final drug molecule, reducing the entropic penalty of binding to a protein target.

-

Selectivity Filter: In kinase inhibitors, the methoxy group often clashes with the "gatekeeper" residues of off-target kinases, thereby improving selectivity for the primary target (e.g., PI3K or FGFR).

Biological Applications & Analog Case Studies

While the aldehyde itself is a reactive intermediate, its analogs—compounds synthesized from it—exhibit potent biological activities.

Case Study A: Muscarinic Receptor Antagonists (COPD/Asthma)

-

Target: M3 Muscarinic Receptor.

-

Mechanism: The aldehyde handle is used to attach a piperidine ring via reductive amination. The 4-bromo position allows for the introduction of biaryl systems that occupy the hydrophobic pocket of the receptor.

-

Data Insight: Analogs derived from 3-methoxypyridines have shown >50-fold selectivity for M3 over M2 receptors compared to non-substituted pyridines, reducing cardiac side effects (bradycardia) associated with M2 inhibition.

Case Study B: Imidazo[1,2-a]pyridine Kinase Inhibitors

-

Target: PI3K / mTOR pathway.

-

Synthesis: The Groebke-Blackburn-Bienaymé (GBB) reaction utilizes the 2-CHO group to fuse an imidazole ring onto the pyridine.

-

Performance: The 3-methoxy group in the scaffold becomes the 8-methoxy group in the imidazopyridine product. This position is critical for solubility and preventing rapid clearance.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed to be robust and scalable. They utilize the orthogonal reactivity of the bromine and aldehyde handles.

Workflow Visualization

Caption: Divergent synthesis strategy utilizing the orthogonal reactivity of the C4-bromo and C2-formyl groups.

Protocol 1: C4-Arylation via Suzuki-Miyaura Coupling

Objective: To introduce a hydrophobic aryl tail while preserving the sensitive aldehyde.

-

Reagents:

-

Substrate: 4-Bromo-3-methoxypicolinaldehyde (1.0 eq)

-

Boronic Acid: Phenylboronic acid (1.2 eq)

-

Catalyst:

(0.05 eq) -

Base:

(2.0 M aq, 3.0 eq) -

Solvent: 1,4-Dioxane (0.2 M concentration)

-

-

Procedure:

-

Charge a microwave vial with substrate, boronic acid, and catalyst.

-

Evacuate and backfill with

(x3). -

Add degassed dioxane and aqueous base.

-

Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

-

Checkpoint: Monitor TLC (Hex/EtOAc 3:1). The aldehyde spot (

) should disappear; product will be more polar/fluorescent.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over

. -

Note: The 3-methoxy group prevents chelation of the catalyst to the pyridine nitrogen, often resulting in higher yields (>85%) compared to the 3-H analog.

Protocol 2: Imidazo[1,2-a]pyridine Formation (GBB Reaction)

Objective: To construct a fused heterocyclic core for kinase inhibition.

-

Reagents:

-

Aldehyde: 4-Aryl-3-methoxypicolinaldehyde (from Protocol 1) (1.0 eq)

-

Amine: 2-Amino-5-chloropyridine (1.0 eq)

-

Isonitrile: tert-Butyl isocyanide (1.1 eq)

-

Catalyst: Scandium triflate

(0.1 eq) -

Solvent: MeOH/DCM (1:1)

-

-

Procedure:

-

Dissolve aldehyde and amine in solvent; stir for 30 min to form imine (often visible as color change).

-

Add isonitrile and catalyst.

-

Stir at room temperature for 12-24 hours.

-

-

Purification: The product often precipitates or can be purified via silica gel chromatography (DCM/MeOH gradient).

References

-

Muscarinic Receptor Antagonists

-

Title: Substituted 4-amino-1-(pyridylmethyl)piperidine and related compounds.[1]

- Source: US P

- Relevance: Describes the use of 3-methoxypyridine-2-carboxaldehyde derivatives to achieve high M3/M2 selectivity.

-

-

CXCR4 Chemokine Modulators

-

Imidazo[1,2-a]pyridine Synthesis

-

Title: Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.[3]

- Source: Beilstein J. Org. Chem. 2021, 17, 2698–2707.

- Relevance: Validates the GBB multicomponent reaction protocol for 2-formylpyridines.

-

-

General Reactivity of 3-Alkoxypyridines

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. US20040209921A1 - CXCR4 chemokine receptor binding comounds - Google Patents [patents.google.com]

- 3. BJOC - Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions [beilstein-journals.org]

- 4. 4-Bromo-3-methoxybenzaldehyde | C8H7BrO2 | CID 12187207 - PubChem [pubchem.ncbi.nlm.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.